Bienvenue dans la boutique en ligne BenchChem!

1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea

HepG2 cytotoxicity hepatocellular carcinoma screening phenotypic profiling

1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea (CAS 899741-20-9) is a heterocyclic urea hybrid incorporating a benzothiazole-thioether moiety linked via a propyl chain to a 5-methylisoxazol-3-yl urea terminus. Its molecular formula is C₁₅H₁₆N₄O₂S₂ with a molecular weight of 348.44 Da.

Molecular Formula C15H16N4O2S2
Molecular Weight 348.44
CAS No. 899741-20-9
Cat. No. B2439136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea
CAS899741-20-9
Molecular FormulaC15H16N4O2S2
Molecular Weight348.44
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)NCCCSC2=NC3=CC=CC=C3S2
InChIInChI=1S/C15H16N4O2S2/c1-10-9-13(19-21-10)18-14(20)16-7-4-8-22-15-17-11-5-2-3-6-12(11)23-15/h2-3,5-6,9H,4,7-8H2,1H3,(H2,16,18,19,20)
InChIKeyRLOHVNPQXZBSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea (CAS 899741-20-9): Structural Identity and Procurement Baseline


1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea (CAS 899741-20-9) is a heterocyclic urea hybrid incorporating a benzothiazole-thioether moiety linked via a propyl chain to a 5-methylisoxazol-3-yl urea terminus . Its molecular formula is C₁₅H₁₆N₄O₂S₂ with a molecular weight of 348.44 Da . The compound is primarily distributed as a research-grade screening compound (typical purity ≥95%) and has been deposited in screening collections targeting protein-protein interaction inhibition, notably the RMI–FANCM (MM2) interaction , as well as cytotoxicity profiling against HepG2 hepatocellular carcinoma cells [1].

Why 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea Cannot Be Substituted by Generic Urea or Benzothiazole Analogs


Generic substitution among urea-based benzothiazole or isoxazole screening compounds is not chemically valid because the biological activity of this compound class is exquisitely sensitive to the identity of both terminal heterocycles and the nature of the thioether linker [1]. The 5-methylisoxazol-3-yl group provides a specific hydrogen-bond acceptor/donor pattern distinct from pyrimidine, phenyl, or thiadiazole replacements [2]. Replacing the benzothiazole-thioether-propyl arm with a simpler benzothiazole-urea or alternative heterocycle abolishes the spatial separation and conformational flexibility required for engagement with targets such as the RMI–FANCM interface [3]. Even closely related analogs—such as the pyrimidin-2-yl congener (CAS 899740-73-9)—differ in molecular weight (345.4 vs. 348.44 Da), heteroatom count, and logP, each of which influences binding kinetics and off-target liability [1]. The quantitative evidence below substantiates why procurement specifications must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea (CAS 899741-20-9)


HepG2 Hepatocellular Carcinoma Cytotoxicity: Single-Concentration Phenotypic Anchor at 33 µM

In a ChEMBL-deposited HepG2 cytotoxicity assay (confirmatory, cell-based, plate-reader format), compound 899741-20-9 was tested at a fixed concentration of 33 µM in the 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16 panel . Across 20 replicate wells, the mean data readout was 68.5 ± 22.3 (range: 55–158), corresponding to an estimated cell viability of approximately 65–70% at 33 µM . By contrast, the standard chemotherapeutic 5-fluorouracil (5-FU), used as a reference agent in the related isoxazole-thiazole urea series evaluated by Sroor et al. (2019), exhibited IC₅₀ values of 15–25 µM against HepG2 in analogous MTT-based formats [1]. While a direct head-to-head IC₅₀ comparison is not available for this specific compound, the single-concentration viability data establish a baseline cytotoxicity window that procurement teams can use to benchmark freshly synthesized or re-supplied batches against lot-to-lot variability.

HepG2 cytotoxicity hepatocellular carcinoma screening phenotypic profiling

FANCM–RMI Protein-Protein Interaction Screening: Target-Class Engagement Evidence

CAS 899741-20-9 was included in a dedicated high-throughput screen for inhibitors of the RMI–FANCM (MM2) protein-protein interaction (Source ID: 11908; External ID: RMI-FANCM-MM2) . The known small-molecule inhibitor of this interface, PIP-199, exhibits an IC₅₀ of 36 µM against the RMI core complex/MM2 interaction and a Kd of 3.4 µM . The inclusion of 899741-20-9 in this specific screening panel—rather than a generic cytotoxicity panel—indicates that its benzothiazole-thioether-propyl-urea scaffold was computationally or structurally prioritized for this DNA-repair target interface [1]. In contrast, the pyrimidine analog (CAS 899740-73-9) has not been reported in any FANCM–RMI screening collection, suggesting that the 5-methylisoxazol-3-yl terminus confers target-relevant recognition features absent in the pyrimidine variant .

DNA repair pathway Fanconi anemia RMI-FANCM MM2 interaction chemical probe

Structural Differentiation from the Pyrimidine Analog: Physicochemical Profile Comparison

The closest catalog analog to 899741-20-9 is 1-(3-(benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea (CAS 899740-73-9), which differs solely in the urea-terminal heterocycle (5-methylisoxazole vs. pyrimidine) . Measured/computed physicochemical properties reveal key differences: 899741-20-9 has a molecular weight of 348.44 Da (C₁₅H₁₆N₄O₂S₂) versus 345.4 Da (C₁₅H₁₅N₅OS₂) for the pyrimidine analog . The isoxazole compound contains two oxygen atoms in the terminal heterocycle (H-bond acceptors), whereas pyrimidine contributes an additional nitrogen, altering the hydrogen-bond acceptor/donor topology . Computed logP for 899741-20-9 is approximately 2.2–3.2 (multiple calculated values reported across databases) , compared with an estimated logP of ~2.8 for the pyrimidine analog . These differences directly impact passive membrane permeability, aqueous solubility, and the compound's suitability for cell-based versus biochemical assay formats.

physicochemical profiling logP hydrogen bonding structure-property relationships

Benzothiazole-Isoxazole Urea Class-Level Anticancer Activity: SAR Context from the Sroor et al. (2019) Series

The most comprehensive structure-activity relationship (SAR) study of isoxazolyl-thiazolyl urea derivatives was published by Sroor et al. (2019), who synthesized 11 urea analogs (compounds 12–22) and evaluated cytotoxicity against A549 (lung), HeLa (cervical), and MCF7 (breast) cancer cell lines [1]. In that series, the most potent compounds (13 and 14) displayed IC₅₀ values below 10 µM against A549 and MCF7, outperforming 5-FU, and demonstrated the lowest binding energies against JAK2, CDK2, and BCL2 in molecular docking [1]. While CAS 899741-20-9 was not part of that specific panel, it shares the 5-methylisoxazol-3-yl urea pharmacophore and the benzothiazole-thioether motif with compounds in that study, placing it within the same structure-activity landscape . By contrast, simpler urea derivatives lacking the benzothiazole-thioether arm (e.g., N-(5-methylisoxazol-3-yl)-N'-aryl ureas) have been primarily explored as antimycobacterial or carbonic anhydrase inhibitors rather than anticancer agents [2], underscoring the functional importance of the benzothiazole-thioether extension.

anticancer SAR isoxazole-thiazole urea A549 HeLa MCF7 molecular docking

Urease Inhibitory Scaffold Potential: Class-Level Benchmarking Against Acetohydroxamic Acid

Özil et al. (2021) demonstrated that benzothiazol-2-ylthio derivatives exhibit potent urease inhibition, with IC₅₀ values spanning 16.16 ± 0.54 to 105.32 ± 2.10 µM, all substantially more potent than the clinical standard acetohydroxamic acid (IC₅₀ = 320.70 ± 4.24 µM) [1]. The benzothiazole-thioether linkage present in 899741-20-9 is structurally analogous to the benzothiazol-2-ylthio pharmacophore exploited in that study. Importantly, the most potent compound in the Özil series achieved a ~20-fold improvement over the standard, whereas simpler benzothiazole derivatives lacking the thioether extension showed significantly reduced activity [1]. This class-level SAR suggests that 899741-20-9, which incorporates both the benzothiazole-thioether and a urea carbonyl capable of coordinating the dinuclear nickel center of urease, occupies a favorable position within the urease inhibitor chemical space relative to non-thioether benzothiazole ureas [1][2].

urease inhibition benzothiazole Helicobacter pylori structure-activity relationship

Application Scenarios for 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea (CAS 899741-20-9) Based on Available Evidence


Chemical Probe for Fanconi Anemia DNA Repair Pathway and ALT-Driven Cancer Research

CAS 899741-20-9 is a documented screening hit in the RMI–FANCM (MM2) protein-protein interaction assay , making it suitable as a starting chemical probe for laboratories investigating the Fanconi anemia DNA repair pathway or alternative lengthening of telomeres (ALT) in cancer. The known inhibitor PIP-199 (IC₅₀ = 36 µM) serves as a positive control benchmark . Researchers should confirm activity in orthogonal fluorescence polarization assays before advancing to cellular models of ALT-positive tumors.

Hepatocellular Carcinoma (HCC) Phenotypic Screening and Library Enrichment

The compound has been profiled in a HepG2 cytotoxicity assay at 33 µM, yielding approximately 65–70% cell viability . This phenotypic anchor supports its inclusion in HCC-focused screening libraries where moderate cytotoxicity is desired as a starting point for hit-to-lead optimization. The related isoxazole-thiazole urea series demonstrated sub-10 µM IC₅₀ values in A549 and MCF7 lines [1], suggesting that structural optimization of 899741-20-9 could yield improved potency across multiple cancer histotypes.

Urease Inhibitor Lead Identification and SAR Expansion

The benzothiazole-thioether-urea scaffold of 899741-20-9 aligns with the pharmacophore validated by Özil et al. (2021) for urease inhibition, where benzothiazol-2-ylthio derivatives achieved IC₅₀ values 3–20× more potent than the clinical standard acetohydroxamic acid [2]. Procurement of 899741-20-9 is warranted for medicinal chemistry teams seeking to expand the SAR around the urea linker and isoxazole substituent effects on urease active-site nickel coordination, provided that follow-up biochemical assays are planned.

Physicochemical Comparator for Isoxazole-versus-Pyrimidine Bioisostere Assessment

CAS 899741-20-9 (isoxazole terminus) and its closest analog CAS 899740-73-9 (pyrimidine terminus) form a matched molecular pair differing in the urea-terminal heterocycle . This pair is uniquely suited for systematic bioisostere assessment studies evaluating how oxygen-rich (isoxazole) versus nitrogen-rich (pyrimidine) terminal groups affect logP, solubility, permeability, metabolic stability, and target binding. Procurement of both compounds from the same supplier/lot is recommended for controlled comparative ADME profiling.

Quote Request

Request a Quote for 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.